molecular formula C8H5Cl2FO B7965446 1-(2,5-Dichloro-3-fluorophenyl)ethanone

1-(2,5-Dichloro-3-fluorophenyl)ethanone

Cat. No.: B7965446
M. Wt: 207.03 g/mol
InChI Key: BNVNJBLICKNSGA-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-3-fluorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, with an ethanone group (-COCH3) at the para position. This compound is typically a pale yellow liquid at room temperature and is insoluble in water but soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichloro-3-fluorophenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2,5-dichloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dichloro-3-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-3-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichloro-3-fluorophenyl)ethanone is unique due to its specific substitution pattern on the benzene ring, which can significantly affect its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

1-(2,5-dichloro-3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNJBLICKNSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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